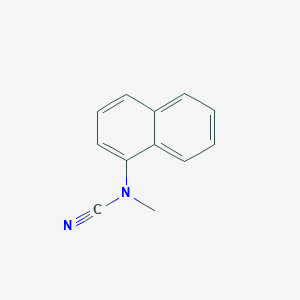
N-(1-Naphthyl)-N-cyanomethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Naphthyl)-N-cyanomethylamine is an organic compound characterized by the presence of a methyl group attached to a naphthyl ring, which is further connected to a cyanamide group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both nucleophilic and electrophilic sites within the molecule makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(1-Naphthyl)-N-cyanomethylamine can be synthesized through several methods. One common approach involves the reaction of dimethyl-α-naphthylamine with cyanogen bromide. The reaction mixture is heated under reflux on a steam bath for 16 hours, followed by extraction and purification steps to yield the desired product . Another method involves the base-mediated aminoalkylation of aryl thiourea, which provides a convenient and eco-friendly route to cyanamides .
Industrial Production Methods: Industrial production of methyl(1-naphthyl)cyanamide typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous-flow processes and safer electrophilic cyanation reagents has been developed to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Naphthyl)-N-cyanomethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include naphthylamines, substituted cyanamides, and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
N-(1-Naphthyl)-N-cyanomethylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl(1-naphthyl)cyanamide involves its interaction with various molecular targets. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The compound’s reactivity is influenced by the presence of the naphthyl ring, which can stabilize reaction intermediates and facilitate the formation of complex products .
Comparación Con Compuestos Similares
Cyanamide: A simpler compound with similar reactivity but lacking the naphthyl ring.
Naphthylamines: Compounds with similar structural features but without the cyanamide group.
Substituted Cyanamides: Compounds with various substituents on the cyanamide group, offering different reactivity profiles
Uniqueness: N-(1-Naphthyl)-N-cyanomethylamine is unique due to the combination of the naphthyl ring and the cyanamide group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various fields of research .
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
methyl(naphthalen-1-yl)cyanamide |
InChI |
InChI=1S/C12H10N2/c1-14(9-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3 |
Clave InChI |
BTKHOAUKROJSTQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C#N)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













